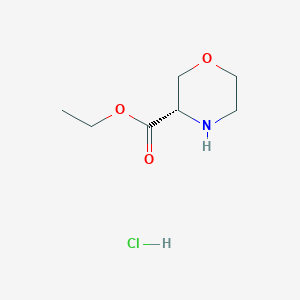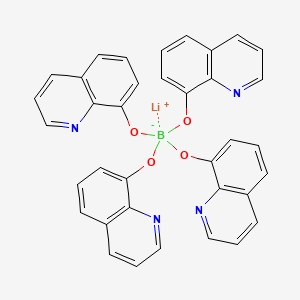
(S)-ethyl morpholine-3-carboxylate hydrochloride
Vue d'ensemble
Description
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 218594-84-4 . It has a molecular weight of 195.65 and its IUPAC name is ethyl (3S)-3-morpholinecarboxylate hydrochloride . It is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “(S)-Ethyl morpholine-3-carboxylate hydrochloride” is 1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . The molecular formula is C7H14ClNO3.Physical And Chemical Properties Analysis
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a solid or liquid at room temperature .Applications De Recherche Scientifique
Pharmacology
In pharmacology, (S)-ethyl morpholine-3-carboxylate hydrochloride is utilized as a building block for the synthesis of various pharmacologically active molecules. Its morpholine ring is a common motif in drug design due to its compatibility with the human body’s biochemistry. It can act as a scaffold for developing new compounds with potential therapeutic effects, such as antifungal, antidepressant, and antipsychotic medications .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It’s particularly valuable in the construction of complex molecules through stereoselective synthesis, where the morpholine ring can impart chiral centers to the resulting structures. This is crucial for creating substances with specific optical activities, which is a key consideration in the synthesis of certain pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, (S)-ethyl morpholine-3-carboxylate hydrochloride is used to modify the pharmacokinetic properties of drug candidates. Its incorporation into a drug can influence factors like solubility, absorption, and distribution within the body, potentially leading to improved efficacy and reduced side effects .
Biochemistry
Biochemists employ this compound in the study of enzyme-catalyzed reactions. The morpholine ring can mimic certain biological molecules, allowing researchers to probe enzyme binding sites and understand the molecular basis of enzyme specificity and catalysis. This knowledge is fundamental in designing enzyme inhibitors that can serve as drugs .
Agriculture
In the field of agriculture, derivatives of (S)-ethyl morpholine-3-carboxylate hydrochloride are explored for their potential use as herbicides or fungicides. The morpholine structure can interfere with the growth of unwanted plants or fungi, helping to protect crops and increase yields .
Material Science
Material scientists are investigating the use of morpholine derivatives in the development of novel materials. For instance, they can be used to create polymers with unique properties or as additives to improve the characteristics of existing materials. The morpholine ring’s ability to engage in hydrogen bonding can be exploited to enhance the thermal stability and mechanical strength of materials .
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWECVXIGGYMH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660910 | |
| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ethyl morpholine-3-carboxylate hydrochloride | |
CAS RN |
218594-84-4 | |
| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Boronic acid,B-[2-(4-methoxyphenoxy)phenyl]-](/img/structure/B1499943.png)




